molecular formula C23H20N2O3S2 B10959099 Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Methyl 4-ethyl-5-methyl-2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10959099
M. Wt: 436.6 g/mol
InChI Key: YJIBYQQGLWEQGP-UHFFFAOYSA-N
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Description

METHYL 4-ETHYL-5-METHYL-2-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-ETHYL-5-METHYL-2-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

METHYL 4-ETHYL-5-METHYL-2-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline and thiophene derivatives.

Scientific Research Applications

METHYL 4-ETHYL-5-METHYL-2-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-ETHYL-5-METHYL-2-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-ETHYL-5-METHYL-2-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE: is compared with compounds like:

Uniqueness

The uniqueness of METHYL 4-ETHYL-5-METHYL-2-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE lies in its combined structural features of quinoline and thiophene, offering a versatile scaffold for various applications.

Properties

Molecular Formula

C23H20N2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

methyl 4-ethyl-5-methyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H20N2O3S2/c1-4-14-13(2)30-22(20(14)23(27)28-3)25-21(26)16-12-18(19-10-7-11-29-19)24-17-9-6-5-8-15(16)17/h5-12H,4H2,1-3H3,(H,25,26)

InChI Key

YJIBYQQGLWEQGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C

Origin of Product

United States

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